molecular formula C30H24N6S2 B2420902 3-({2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}sulfanyl)-4,5-diphenyl-4H-1,2,4-triazole CAS No. 256949-37-8

3-({2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}sulfanyl)-4,5-diphenyl-4H-1,2,4-triazole

Cat. No.: B2420902
CAS No.: 256949-37-8
M. Wt: 532.68
InChI Key: MRZXXERDWSOVPF-UHFFFAOYSA-N
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Description

3-({2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}sulfanyl)-4,5-diphenyl-4H-1,2,4-triazole is a compound belonging to the class of 1,2,4-triazole derivatives.

Safety and Hazards

The safety and hazards associated with 1,2,4-triazole derivatives can vary widely depending on the specific compound and its intended use. Some derivatives have shown promising cytotoxic activity against certain cancer cell lines, while also demonstrating selectivity against normal cell lines .

Future Directions

The development of more effective and potent 1,2,4-triazole derivatives is one of the most clinical challenges in modern medicinal chemistry . Future research will likely continue to explore the synthesis of novel 1,2,4-triazole derivatives and their potential applications in various fields, particularly in medicine.

Preparation Methods

The synthesis of 3-({2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}sulfanyl)-4,5-diphenyl-4H-1,2,4-triazole typically involves a multi-step process. One common method includes the S-alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol using a halogenated acetal and cesium carbonate . The reaction is carried out in a round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stirring. The mixture is partially dissolved in dimethylformamide (DMF) to form a white suspension. After the S-alkylation step, several acetal deprotection procedures are tested, and the aldehyde obtained is isolated as a bisulfite adduct .

Chemical Reactions Analysis

3-({2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}sulfanyl)-4,5-diphenyl-4H-1,2,4-triazole undergoes various chemical reactions, including:

Comparison with Similar Compounds

3-({2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}sulfanyl)-4,5-diphenyl-4H-1,2,4-triazole is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:

Properties

IUPAC Name

3-[2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]ethylsulfanyl]-4,5-diphenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24N6S2/c1-5-13-23(14-6-1)27-31-33-29(35(27)25-17-9-3-10-18-25)37-21-22-38-30-34-32-28(24-15-7-2-8-16-24)36(30)26-19-11-4-12-20-26/h1-20H,21-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRZXXERDWSOVPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCCSC4=NN=C(N4C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24N6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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